![molecular formula C11H20N2O2 B2693411 tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate CAS No. 1823327-72-5](/img/structure/B2693411.png)

tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

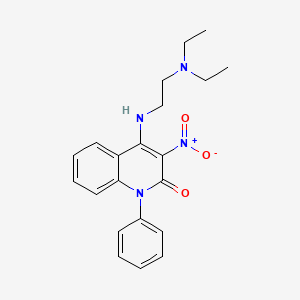

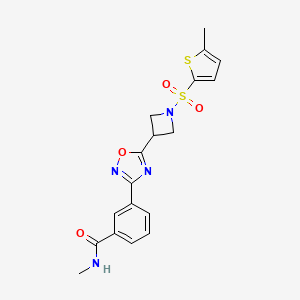

Molecular Structure Analysis

The molecular structure of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate consists of a bicyclic ring system containing a seven-membered azabicycloheptane ring. The tert-butyl group is attached to the nitrogen atom within the ring. Refer to the InChI code for the exact structural representation .

Wissenschaftliche Forschungsanwendungen

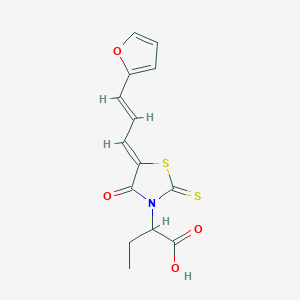

Synthesis and Modification of Amino Acid Analogs

Research by Hart and Rapoport (1999) describes the synthesis of a glutamic acid analogue from L-serine, utilizing a complex series of reactions including Wittig/Michael reaction and iodosulfonamidation. This process highlights the molecule's role in producing conformationally constrained amino acids, which are pivotal in studying protein structure and function Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050-2056.

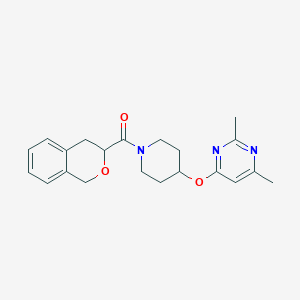

Heterocyclization Methods

Gómez-Sánchez, Soriano, and Marco-Contelles (2007) explored base-promoted heterocyclization, demonstrating the molecule's versatility in synthesizing 7-azabicyclo[2.2.1]heptane derivatives. This approach is integral for generating novel heterocyclic compounds that can serve as scaffolds in pharmaceutical development Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization. The Journal of Organic Chemistry, 72(23), 8656-8670.

Carbocyclic Nucleotide Analogs Synthesis

Ober, Marsch, Harms, and Carell (2004) demonstrated the molecule's significance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is crucial for the development of nucleotide-based therapeutics and understanding the role of stereochemistry in biological systems Ober, M., Marsch, M., Harms, K., & Carell, T. (2004). A carbocyclic analogue of a protected β-d-2-deoxyribosylamine. Acta Crystallographica Section E: Crystallographic Communications, 60.

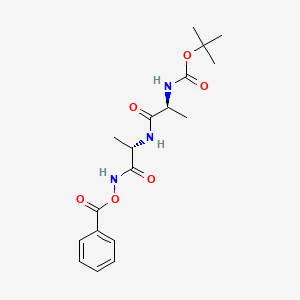

Curtius Rearrangement for Amine Protection

Lebel and Leogane (2005) explored a one-pot Curtius rearrangement process that allows for the efficient synthesis of tert-butyl carbamate from carboxylic acids. This method is particularly valuable for introducing amine-protecting groups, a critical step in peptide and protein synthesis Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. Organic Letters, 7(19), 4107-4110.

Safety and Hazards

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301 (IF SWALLOWED: Rinse mouth), P302 (IF ON SKIN: Wash with plenty of soap and water), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses if present and easy to do), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water) .

Eigenschaften

IUPAC Name |

tert-butyl N-(7-azabicyclo[2.2.1]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENOIERVHIUDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCC1N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)

![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2693332.png)

![3-Fluoro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2693337.png)

![7-(3,5-dimethylphenyl)-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2693342.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)